tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate
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Overview
Description
tert-Butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a cyanophenyl group, and an oxazepane ring
Preparation Methods
The synthesis of tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 3-cyanophenyl isocyanate with 4-amino-1-Boc-piperidine in the presence of N,N-dimethylformamide at room temperature for 18 hours . The reaction yields tert-butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate, which can be further processed to obtain the desired compound.
Chemical Reactions Analysis
tert-Butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl (S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate can be compared with similar compounds such as:
- tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate
- tert-Butyl (N-(3-cyanophenyl)sulfamoyl)carbamate These compounds share some structural similarities but differ in their specific functional groups and chemical properties, making this compound unique in its applications and reactivity.
Properties
IUPAC Name |
tert-butyl (2S)-2-(3-cyanophenyl)-1,4-oxazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-8-5-9-21-15(12-19)14-7-4-6-13(10-14)11-18/h4,6-7,10,15H,5,8-9,12H2,1-3H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZLDFVKOZLRHK-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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